molecular formula C16H12Br2O B2829914 (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one CAS No. 1321685-46-4

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one

Cat. No.: B2829914
CAS No.: 1321685-46-4
M. Wt: 380.079
InChI Key: QJQDIVRRBJGYGH-DUXPYHPUSA-N
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Description

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one typically involves the aldol condensation reaction between 3-bromobenzaldehyde and 4-bromoacetophenone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde: A precursor used in the synthesis of (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one.

    1-Bromo-3-vinylbenzene: Another brominated aromatic compound with similar reactivity.

    4-Bromoacetophenone: Another precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O/c17-14-9-7-13(8-10-14)16(19)6-2-4-12-3-1-5-15(18)11-12/h1-5,7-11H,6H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQDIVRRBJGYGH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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